2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the sulfonamide group and the pyridin-3-ylmethyl substituent. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the pyridazinone core could interact with other biological molecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another sulfonamide antibiotic with a similar structure.
Uniqueness
The uniqueness of 2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide lies in its specific substituents and the potential for unique biological activity. The combination of the pyridazinone core and the sulfonamide group may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C18H18N4O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O3S/c1-2-14-5-6-15(16-7-8-18(23)22-21-16)10-17(14)26(24,25)20-12-13-4-3-9-19-11-13/h3-11,20H,2,12H2,1H3,(H,22,23) |
InChI Key |
UMEQNPUPNRDLLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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